4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-21(11-12-22(18)17-7-3-4-10-20-17)19(24)16-9-8-14-5-1-2-6-15(14)25-16/h1-7,10,16H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQJEWDQWZBAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Acyl Substitution
This method constructs the chromane and piperazine units separately before coupling them (Figure 1):
Step 1: Chromane-2-carbonyl chloride synthesis
Chromane-2-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The resultant acid chloride is isolated via distillation under reduced pressure.
Step 2: Piperazin-2-one functionalization
1-(Pyridin-2-yl)piperazin-2-one (1.0 equiv) is dissolved in DCM with triethylamine (TEA, 2.0 equiv). Chromane-2-carbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/heptane, 3:7).
Yield : 68–72% after purification.
One-Pot Tandem Cyclization
A patent-derived approach (WO2010058060A1) employs a tandem cyclization strategy using lithium aluminum hydride (LAH) as a reducing agent:
Procedure :
- Methyl 2-(4-((2,3-dihydrobenzodioxin-2-yl)methyl)piperazin-1-yl)benzoate (1.0 equiv) is suspended in tetrahydrofuran (THF).
- LAH (4.0 equiv) is added portionwise at 0°C, and the mixture is refluxed for 6 hours.
- The reaction is quenched with sodium sulfate decahydrate, filtered, and concentrated.
- The crude product is recrystallized from ethanol/water (9:1).
Microwave-Assisted Substitution
Adapted from chroman-4-one synthesis protocols, this method enhances reaction efficiency:
Procedure :
- 8-Bromo-6-chloro-2-(pyridin-4-yl)ethylchroman-4-one (1.0 equiv) is combined with 1-(pyridin-2-yl)piperazine (1.2 equiv) in dimethylformamide (DMF).
- The mixture is irradiated in a microwave reactor at 150°C for 30 minutes.
- Purification via flash chromatography (ethyl acetate/methanol, 95:5) yields the title compound.
Optimization Strategies
Catalytic Systems
Solvent Effects
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|
| THF | 0.12 | 62 |
| DMF | 0.28 | 78 |
| DCM | 0.09 | 58 |
Purification Techniques
- Flash chromatography : Resolves regioisomeric byproducts using gradient elution (heptane → ethyl acetate).
- Recrystallization : Ethanol/water mixtures achieve >95% purity for crystalline intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC (C18) | 98.2 |
| Elemental | C: 67.9; H: 5.1; N: 12.5 |
Industrial-Scale Considerations
- Continuous flow systems : Reduce reaction times by 40% compared to batch processes.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The chromane moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazine: Lacks the carbonyl group on the piperazine ring.
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to the combination of its chromane, pyridine, and piperazine moieties, which confer specific chemical and biological properties that are not present in similar compounds.
Biological Activity
4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that integrates a chromane moiety, a pyridine ring, and a piperazine ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one, with the molecular formula . Its structural features contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 325.37 g/mol |
| Log P (octanol-water) | 2.72 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that chromone-based compounds exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating derivatives of chroman-2,4-dione found moderate cytotoxicity against HL-60, MOLT-4, and MCF-7 cancer cells, with IC50 values ranging from 24.4 to 68.4 μM for specific derivatives . The presence of the chromane moiety is believed to enhance the compound's anticancer properties by inducing apoptosis in cancer cells.
Enzyme Interactions
The compound has potential applications in studying enzyme interactions. It may act as a ligand in biochemical assays, particularly targeting enzymes involved in cancer progression or other diseases. For instance, related compounds have been shown to inhibit cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in various organisms . This inhibition can lead to reduced proliferation of pathogenic organisms such as Leishmania.
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as receptors or enzymes. The interaction with these targets can modulate their activity, influencing pathways related to cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological potential of related chromone compounds:
- Cytotoxicity Studies : In vitro studies demonstrated that chroman derivatives exhibited varying degrees of cytotoxicity against leukemia and breast cancer cell lines. For example, compound derivatives showed IC50 values indicating significant potency against MOLT-4 cells .
- Enzyme Inhibition : Research on piperazine derivatives revealed their ability to inhibit CYP enzymes selectively, which is vital for developing treatments for diseases like Leishmaniasis . The structural characteristics of these compounds suggest that modifications could enhance their selectivity and potency.
Q & A
Q. What are the key synthetic strategies for preparing 4-(Chromane-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling chromane-2-carboxylic acid derivatives with piperazine intermediates under conditions optimized for carbodiimide-mediated reactions (e.g., EDCI/HOBt) .
- Ring closure : Cyclization steps to form the piperazin-2-one core, often requiring anhydrous conditions and catalysts like DMAP .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the final product .
Key challenges include controlling regioselectivity during coupling and minimizing by-products from competing reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the chromane, pyridine, and piperazinone moieties, with attention to carbonyl (170-180 ppm) and aromatic proton signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to potential irritancy (based on analogs like 3-(Pyridin-2-yl)piperazin-2-one) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM, THF) .
- Waste Disposal : Neutralize reactive intermediates (e.g., acyl chlorides) before disposal, following institutional guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis?
- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation to prevent side reactions like over-oxidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes unwanted nucleophilic attacks .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if pyridine substitution is required .
- DoE (Design of Experiments) : Use statistical methods to optimize variables (e.g., stoichiometry, pH) and identify critical process parameters .
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., crystallography vs. docking studies)?
- X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in bond lengths/angles, particularly for the chromane carbonyl group .
- Molecular Dynamics Simulations : Compare conformational flexibility of the piperazinone ring in solution vs. solid state to explain discrepancies in binding affinity .
- DSC/TGA : Analyze thermal stability to assess whether crystal packing effects influence computational models .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct asymmetric induction during piperazinone formation .
- Enzymatic Resolution : Use lipases or esterases to separate enantiomers post-synthesis .
- Circular Dichroism (CD) : Monitor stereochemistry during reaction progression and correlate with activity data .
Q. What strategies are effective for studying biological interactions (e.g., target binding)?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like dopamine or serotonin transporters .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Mutagenesis Studies : Identify critical residues in binding pockets by co-crystallizing the compound with mutated proteins .
Q. How can researchers troubleshoot low yields in the final cyclization step?
- Intermediate Stability : Check for degradation of the chromane-carboxylic acid intermediate via LC-MS; stabilize with protecting groups (e.g., tert-butyl esters) .
- Catalyst Poisoning : Test for trace metals (e.g., from reagents) that inhibit Pd catalysts; introduce chelating agents .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect incomplete ring closure and adjust reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
